molecular formula C9H12N2 B1425880 2,3-Dihydro-1H-indene-4,7-diamine CAS No. 876620-03-0

2,3-Dihydro-1H-indene-4,7-diamine

Cat. No.: B1425880
CAS No.: 876620-03-0
M. Wt: 148.2 g/mol
InChI Key: WIEMGWZRZHMNGP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4,7-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of indene, a bicyclic hydrocarbon, and features two amine groups attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-indene-4,7-diamine typically involves the reduction of nitro-substituted indene derivatives. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol, dehydrated to form nitromethylindene, and finally hydrogenated over palladium on carbon (Pd/C) to yield the desired diamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities and optimized for cost-efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-4,7-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation over Pd/C is a typical method for reducing nitro groups to amines.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indene-4,7-diamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indene-4,7-diamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound’s amine groups play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two amine groups, which significantly alter its chemical reactivity and potential applications compared to its parent compound and other derivatives. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1H-indene-4,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEMGWZRZHMNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717445
Record name 2,3-Dihydro-1H-indene-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876620-03-0
Record name 2,3-Dihydro-1H-indene-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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